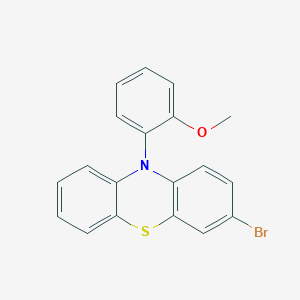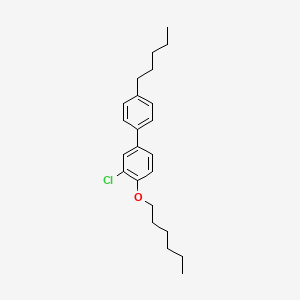![molecular formula C22H12N2O6S2 B14391573 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-85-0](/img/structure/B14391573.png)
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 4-nitrophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Vorbereitungsmethoden
The synthesis of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Analyse Chemischer Reaktionen
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis, particularly in cancer cells. The compound targets the mitochondrial pathway, leading to the activation of caspases and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong antimicrobial activity and is used as a natural dye.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and anticancer properties.
Eigenschaften
CAS-Nummer |
89477-85-0 |
|---|---|
Molekularformel |
C22H12N2O6S2 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2,3-bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12N2O6S2/c25-19-17-3-1-2-4-18(17)20(26)22(32-16-11-7-14(8-12-16)24(29)30)21(19)31-15-9-5-13(6-10-15)23(27)28/h1-12H |
InChI-Schlüssel |
BFXWDIJAQZKBAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


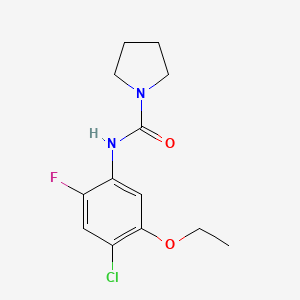
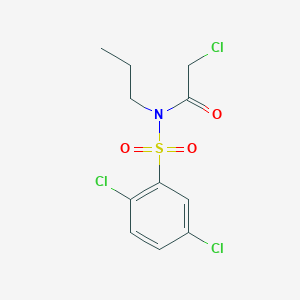
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
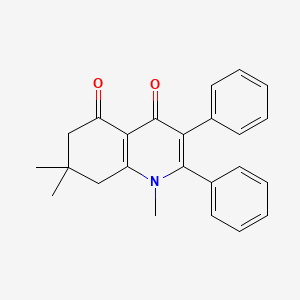
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)



![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)

